molecular formula C17H20N4O4 B2682325 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 306986-79-8

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B2682325
CAS No.: 306986-79-8
M. Wt: 344.371
InChI Key: LPIVMBNTXUHTHX-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is an organic compound with potential applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound is notable for its complex molecular structure and the presence of multiple functional groups, making it a versatile candidate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of steps involving the condensation of 3,4,5-trimethoxybenzaldehyde with cyclopenta[c]pyrazole-3-carbohydrazide. The reaction typically requires the presence of an acid catalyst and is conducted under reflux conditions to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: It can be reduced to form various alcohols and amines.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminium hydride), and various nucleophiles and electrophiles for substitution reactions. The choice of solvent and reaction temperature are critical factors that influence the outcome of these reactions.

Major Products Formed: Major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a broad range of applications in scientific research, including:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

  • Biology: : It is used in the study of enzyme interactions and inhibition, particularly in the field of medicinal chemistry.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological responses. Detailed studies are often conducted to elucidate the pathways involved and to identify the molecular targets.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • 4,5-Dihydro-1H-pyrazole

By understanding the intricate details of N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, researchers can unlock new pathways and applications for this versatile compound.

Biological Activity

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H20N4O4
  • Molecular Weight : 318.33 g/mol
  • InChIKey : GNWBYMUILGCFOY-REZTVBANSA-N

The structure features a tetrahydrocyclopenta[c]pyrazole core substituted with a trimethoxyphenyl group and a hydrazide moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A review highlighted that compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For instance:

  • Antibacterial Effects : Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound has also shown promise in inhibiting fungal pathogens, making it a candidate for further research in antifungal therapies .

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases. Some derivatives of pyrazoles have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives are known to interact with various molecular targets involved in cancer progression:

  • Mechanism of Action : They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.
  • Case Studies : Specific studies have reported that related compounds can inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : It could modulate specific receptors that play roles in cell signaling pathways.
  • Metal Ion Interaction : The ability to form complexes with metal ions may enhance its biological efficacy by stabilizing reactive intermediates or facilitating electron transfer processes.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Study Findings
Synthesis Review Highlighted methods for synthesizing pyrazole derivatives with diverse biological activities.
Antimicrobial EvaluationDemonstrated significant inhibition against multiple bacterial strains.
Anti-inflammatory StudyShowed reduction in inflammatory markers in cell models.
Anticancer ResearchIndicated potential for inducing apoptosis in cancer cell lines.

Properties

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-13-7-10(8-14(24-2)16(13)25-3)9-18-21-17(22)15-11-5-4-6-12(11)19-20-15/h7-9H,4-6H2,1-3H3,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIVMBNTXUHTHX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.